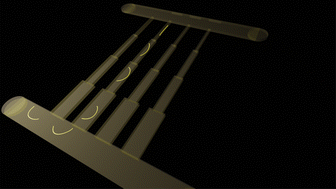Probing physical properties of single amyloid fibrils using nanofluidic channels†
Nanoscale Pub Date: 2023-11-13 DOI: 10.1039/D3NR02740F
Abstract
Amyloid fibril formation is central to the pathology of many diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Amyloid fibrils can also have functional and scaffolding roles, for example in bacterial biofilms, and have also been exploited as useful biomaterials. Despite being linear protein homopolymers, amyloid fibrils can exhibit significant structural and morphological polymorphism, making it relevant to study them on the single fibril level. We here introduce the concept of nanofluidic channel analysis to the study of single, fluorescently-labeled amyloid fibrils in solution, monitoring the extension and emission intensity of individual fibrils confined in nanochannels with a depth of 300 nm and a width that gradually increases from 300 to 3000 nm. The change in fibril extension with channel width permitted accurate determination of the persistence length of individual fibrils using Odijk's theory for strongly confined polymers. The technique was applied to amyloid fibrils prepared from the Alzheimer's related peptide amyloid-β(1–42) and the Parkinson's related protein α-synuclein, obtaining mean persistence lengths of 5.9 ± 4.5 μm and 3.0 ± 1.6 μm, respectively. The broad distributions of fibril persistence lengths indicate that amyloid fibril polymorphism can manifest in their physical properties. Interestingly, the α-synuclein fibrils had lower persistence lengths than the amyloid-β(1–42) fibrils, despite being thicker. Furthermore, there was no obvious within-sample correlation between the fluorescence emission intensity per unit length of the labelled fibrils and their persistence lengths, suggesting that stiffness may not be proportional to thickness. We foresee that the nanofluidics methodology established here will be a useful tool to study amyloid fibrils on the single fibril level to gain information on heterogeneity in their physical properties and interactions.


Recommended Literature
- [1] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [2] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [3] Contents list
- [4] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [5] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [6] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [7] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [8] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [9] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [10] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†










